(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
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Overview
Description
KadpolysperinM is a lanostane-type triterpenoid compound isolated from the stems of Kadsura species, which belong to the Schisandraceae family . These plants are commonly used in traditional Chinese medicine for treating various ailments such as blood deficiency, numbness, and irregular menstruation . KadpolysperinM has garnered attention due to its potential pharmacological activities, including anti-tumor, anti-HIV, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadpolysperinM involves the extraction of triterpenoids from the stems of Kadsura species. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using organic solvents like methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate KadpolysperinM.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure KadpolysperinM.
Industrial Production Methods
advancements in biotechnological approaches, such as microbial fermentation and plant cell culture techniques, hold promise for future industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
KadpolysperinM undergoes various chemical reactions, including:
Oxidation: KadpolysperinM can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert KadpolysperinM into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the KadpolysperinM molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
KadpolysperinM has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Mechanism of Action
The mechanism of action of KadpolysperinM involves its interaction with various molecular targets and pathways:
Anti-tumor Activity: KadpolysperinM induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Anti-HIV Activity: It inhibits the replication of HIV by interfering with the viral reverse transcriptase enzyme.
Antioxidant Activity: KadpolysperinM scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
KadpolysperinM is compared with other similar lanostane-type triterpenoids:
Kadpolysperin A-N: These compounds share a similar lanostane skeleton but differ in their functional groups and biological activities.
Abiesatrine D: Another lanostane-type triterpenoid with similar anti-tumor and antioxidant properties.
Kadnanolactone H and I: These compounds are structurally similar but have different stereochemistry, leading to variations in their biological activities.
KadpolysperinM stands out due to its unique combination of anti-tumor, anti-HIV, and antioxidant activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-13-16-29(6)21-11-12-23-27(3,4)24(31)14-15-28(23,5)22(21)17-25(32)30(20,29)7/h10-11,18,20,22-23,25,32H,8-9,12-17H2,1-7H3,(H,33,34)/b19-10-/t18-,20-,22-,23+,25+,28-,29+,30+/m1/s1 |
InChI Key |
NZLVLGURXYJYLY-CEZOLLDXSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
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